(1-benzyl-5-nitro-1H-3-indolyl)methanol
Overview
Description
(1-benzyl-5-nitro-1H-3-indolyl)methanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features a benzyl group, a nitro group, and a hydroxymethyl group attached to the indole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-5-nitro-1H-3-indolyl)methanol typically involves the following steps:
Nitration of Indole: The indole nucleus is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the indole ring.
Benzylation: The nitrated indole is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to attach the benzyl group at the 1-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Hydroxymethylation: Finally, the amino group is converted to a hydroxymethyl group through a formylation reaction followed by reduction using sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-5-nitro-1H-3-indolyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Iron powder, hydrochloric acid, sodium borohydride, and other reducing agents.
Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Formation of (1-benzyl-5-nitro-1H-3-indolyl)carboxylic acid.
Reduction: Formation of (1-benzyl-5-amino-1H-3-indolyl)methanol.
Substitution: Formation of various alkyl or aryl-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1-benzyl-5-nitro-1H-3-indolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in key metabolic or signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
(1-benzyl-5-nitro-1H-3-indolyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(1-benzyl-5-amino-1H-3-indolyl)methanol: Similar structure but with an amino group instead of a nitro group.
(1-benzyl-5-nitro-1H-3-indolyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(1-benzyl-5-nitro-1H-3-indolyl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the indole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(1-benzyl-5-nitroindol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-11-13-10-17(9-12-4-2-1-3-5-12)16-7-6-14(18(20)21)8-15(13)16/h1-8,10,19H,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVGJGIVPYSMBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369481 | |
Record name | (1-benzyl-5-nitro-1H-3-indolyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300664-55-5 | |
Record name | (1-benzyl-5-nitro-1H-3-indolyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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